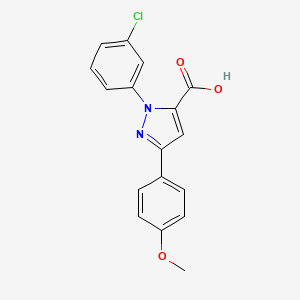![molecular formula C10H19N B13979374 1-Azabicyclo[3.3.3]undecane CAS No. 31023-92-4](/img/structure/B13979374.png)
1-Azabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₁₀H₁₉N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties. This compound is also known for its high gas-phase basicity and proton affinity .
Méthodes De Préparation
1-Azabicyclo[3.3.3]undecane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a cyclic ketone in the presence of a reducing agent can yield this compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Azabicyclo[3.3.3]undecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role in facilitating these reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Azabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Azabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:
1,5-Diazabicyclo[3.3.3]undecane: This compound has two nitrogen atoms in its structure, which can lead to different chemical reactivity and biological activity.
1-Azabicyclo[1.1.0]butane: This compound has a more strained bicyclic structure, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
31023-92-4 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H19N/c1-4-10-5-2-8-11(7-1)9-3-6-10/h10H,1-9H2 |
Clé InChI |
WKPGJLQHSAOQEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCN(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


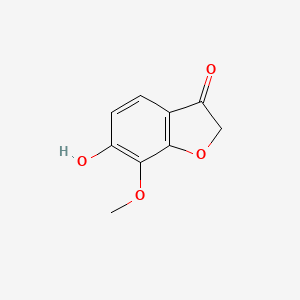
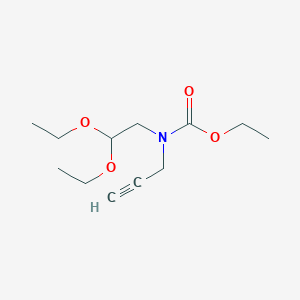



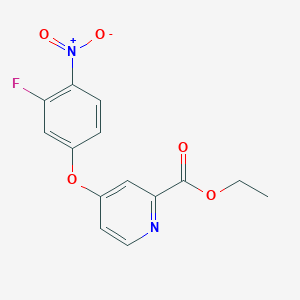
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

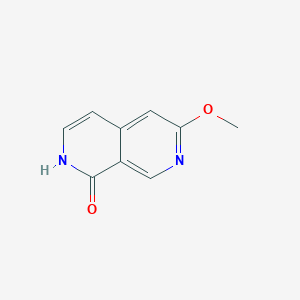
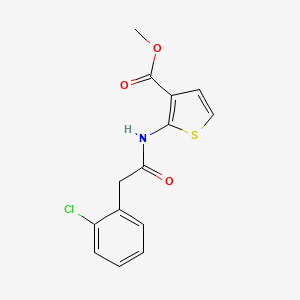
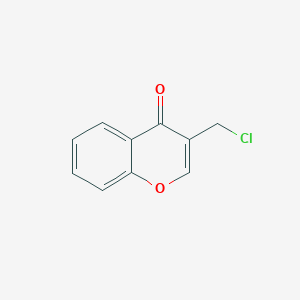
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)

